molecular formula C10H12N4O2S B1271695 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 750624-63-6

4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1271695
CAS RN: 750624-63-6
M. Wt: 252.3 g/mol
InChI Key: FTJYAFXKNKTZIW-UHFFFAOYSA-N
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Description

The compound 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their broad spectrum of biological activity. These compounds have been studied for their potential antiviral, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, and are noted for their low toxicity, making them promising candidates for the development of new biologically active substances .

Synthesis Analysis

The synthesis of this compound derivatives involves multi-step reaction sequences. For instance, Schiff bases of this scaffold were prepared by heating thiocarbohydrazide and 3,5-dimethoxy benzoic acid, followed by treatment with substituted benzaldehydes . Other related compounds have been synthesized through various methods, including cyclization reactions and condensation with different aldehydes . These methods demonstrate the versatility and reactivity of the 1,2,4-triazole core when substituted with different functional groups.

Molecular Structure Analysis

The molecular structure of related 1,2,4-triazole derivatives has been characterized using crystallographic methods, revealing features such as dihedral angles, hydrogen bonding, and supramolecular interactions that stabilize the crystal structure . For example, the dihedral angles made by the thione-substituted triazole ring with other rings have been precisely measured, and weak hydrogen bonds and C–H···π interactions have been observed .

Chemical Reactions Analysis

The 1,2,4-triazole derivatives undergo various chemical reactions, including cyclo-condensation and reactions with formaldehyde and aromatic amines to yield different products with potential pharmacological activities . The reactivity of these compounds allows for the synthesis of a diverse array of derivatives, which can be tailored for specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives have been investigated, with compounds exhibiting properties such as being odorless, insoluble in water, and soluble in organic solvents . The melting temperatures and structures of these compounds have been confirmed using spectroscopic methods such as NMR and mass spectrometry . Additionally, the spectral features of these compounds, including FT-IR, UV-visible, and NMR spectra, have been recorded and analyzed to confirm their structures and investigate their electronic transitions .

Relevant Case Studies

Several studies have evaluated the biological activities of 1,2,4-triazole derivatives. For instance, antimicrobial and antitubercular activities have been assessed for thiazolidinones and Mannich bases derived from these compounds . Antifungal activity against Candida albicans has been evaluated for novel Schiff bases, with some derivatives showing promising activity at micromolar concentrations . Furthermore, theoretical studies have predicted the potential of these compounds as inhibitors of enzymes such as cyclin-dependent kinase 5, which could guide the synthesis and design of new triazole compounds with biological activity .

Scientific Research Applications

Synthesis and Structural Features

4-Amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been synthesized and studied for various applications. For instance, Labanauskas et al. (2001) synthesized derivatives exhibiting anti-inflammatory activity. They prepared these compounds through the acylation and alkylation of triazoles, confirming their potential in drug development (Labanauskas et al., 2001).

Antimicrobial and Antifungal Properties

Synthesis and evaluation of the antimicrobial activities of 1,2,4-triazole derivatives have been a significant area of study. For instance, Bayrak et al. (2009) synthesized new triazoles starting from isonicotinic acid hydrazide, showcasing their antimicrobial activity (Bayrak et al., 2009). Additionally, Moorthy et al. (2017) synthesized Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol, highlighting their antifungal activity, particularly against Candida albicans (Moorthy et al., 2017).

Electrochemical Studies

The electrochemical behavior of thiotriazoles, including derivatives of this compound, has been explored. Fotouhi et al. (2002) conducted a study on the electrooxidation of these compounds in aqueous-alcoholic media, revealing insights into their redox behavior and potential applications in electrochemistry (Fotouhi et al., 2002).

Antiradical Activity

The antiradical properties of triazole derivatives are also notable. Safonov and Nosulenko (2021) studied the antiradical activity of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives, indicating their potential use in combating free radicals and related diseases (Safonov & Nosulenko, 2021).

Antitumor Properties

Research has also been conducted on the antitumor properties of triazole derivatives. Ovsepyan et al. (2018) synthesized 1,2,4-triazole derivatives with potential antitumor activities, underscoring the significance of these compounds in cancer research (Ovsepyan et al., 2018).

Corrosion Inhibition

The application of triazole derivatives in corrosion inhibition has been explored, particularly for copper in saline environments. Chauhan et al. (2019) investigated the use of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor, demonstrating its efficacy in protecting copper surfaces (Chauhan et al., 2019).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Biochemical Analysis

Biochemical Properties

4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound can affect neurotransmission and potentially alter neural function. Additionally, this compound can interact with proteins involved in oxidative stress pathways, such as superoxide dismutase and catalase, thereby influencing the cellular response to oxidative damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to modulate cell signaling pathways, particularly those involving acetylcholine and oxidative stress . By inhibiting acetylcholinesterase, it can increase acetylcholine levels, leading to enhanced cholinergic signaling. Furthermore, its interaction with oxidative stress-related proteins can reduce the levels of reactive oxygen species, thereby protecting cells from oxidative damage. This compound also influences gene expression by modulating transcription factors involved in stress response and cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by the triazole ring, which forms hydrogen bonds with key amino acid residues in the enzyme’s active site. Additionally, this compound can scavenge reactive oxygen species, reducing oxidative stress and preventing cellular damage . The modulation of gene expression by this compound involves the activation of transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Over extended periods, the degradation products of this compound can accumulate, potentially altering its biological activity. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of antioxidant enzymes and enhanced resistance to oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and protect against oxidative damage in the brain . At high doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity . The threshold for these adverse effects varies among different animal species, but it is generally observed that doses exceeding a certain limit can lead to significant toxicity. Therefore, careful dosage optimization is crucial for maximizing the therapeutic benefits of this compound while minimizing its adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to their excretion in urine and bile . The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of certain metabolites, potentially affecting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux across cellular membranes . Additionally, this compound can bind to plasma proteins, such as albumin, which can influence its distribution and bioavailability . The localization and accumulation of this compound in specific tissues can affect its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . In the cytoplasm, it can modulate signaling pathways and enzyme activities, while in the nucleus, it can influence gene expression by interacting with transcription factors . The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments and organelles .

properties

IUPAC Name

4-amino-3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-15-7-3-6(4-8(5-7)16-2)9-12-13-10(17)14(9)11/h3-5H,11H2,1-2H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJYAFXKNKTZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NNC(=S)N2N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366638
Record name 4-Amino-5-(3,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

750624-63-6
Record name 4-Amino-5-(3,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

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